Vonoprazan (Fumarate)
Description
Introduction to Vonoprazan Fumarate in Contemporary Pharmacological Research
Historical Development and Classification as a Potassium-Competitive Acid Blocker (P-CAB)
The evolution of P-CABs began with SCH28080 in the 1980s, a prototype agent limited by hepatotoxicity and insufficient clinical efficacy. Subsequent candidates like revaprazan (South Korea, 2000s) showed comparable performance to PPIs but lacked superiority, while AZD0865’s development halted due to transient hepatic enzyme elevations. Takeda Pharmaceuticals revolutionized the field with vonoprazan fumarate (TAK-438), engineered to overcome these limitations through:
- Enhanced binding kinetics : Ki of 10 nM at pH 7.0 vs. SCH28080’s 140 nM
- Acid stability : Pyrrole derivative resistant to degradation in low-pH environments
- Optimized pharmacokinetics : Terminal half-life of 7.7 hours enabling once-daily dosing
Japan’s 2015 approval for erosive esophagitis marked the first clinical validation of P-CABs as viable alternatives to PPIs. The U.S. FDA followed in 2023, citing phase III trials where vonoprazan 20 mg achieved 93.5% eradication rates in H. pylori triple therapy vs. 72.8% for lansoprazole. Real-world safety data from China’s 3,000-patient study (2020–2023) revealed adverse drug reactions in only 2.1% of cases, primarily constipation (0.9%) and diarrhea (0.7%).
Table 1: Milestones in P-CAB Development
| Compound | Year Introduced | Key Attributes | Limitations |
|---|---|---|---|
| SCH28080 | 1984 | First P-CAB prototype | Hepatotoxicity |
| Revaprazan | 2007 | Marketed in South Korea | No superiority over PPIs |
| Vonoprazan | 2015 | pH-independent binding, 350x PPI potency | Fundic gland polyps (long-term) |
| Tegoprazan | 2018 | Phase III completion in South Korea | Limited global data |
Structural and Functional Differentiation from Proton Pump Inhibitors (PPIs)
Vonoprazan fumarate’s molecular architecture (C17H16FN3O2S·C4H4O4) enables fundamental mechanistic divergences from PPIs:
Structural innovations :
- Pyrrole core : Facilitates planar alignment with H+,K+-ATPase’s K+ binding site
- Fluorophenyl group : Enhances membrane permeability (logP 2.1 vs. omeprazole’s 2.0)
- Sulfonyl linkage : Stabilizes drug-enzyme interactions without covalent bonding
Mechanistic superiority :
- pH-independent activation : Unlike PPIs requiring acidic conversion to sulfenamide forms, vonoprazan directly inhibits proton pumps regardless of luminal pH.
- Reversible competition : Binds K+ site with 10 nM affinity vs. PPIs’ irreversible cysteine disulfide bonds.
- Rapid onset : Tmax 1.5–2.0 hours vs. 2–4 hours for delayed-release PPIs.
Table 2: Head-to-Head Comparison of Vonoprazan vs. Lansoprazole
| Parameter | Vonoprazan 20 mg | Lansoprazole 30 mg |
|---|---|---|
| H+,K+-ATPase IC50 | 0.019 nM | 6.7 nM |
| Intragastric pH >4 H/day | 22.1 | 14.9 |
| Erosive Healing (8 wk) | 92.6% | 80.2% |
| CYP2C19 Dependency | No | Yes |
These attributes translate to clinical advantages in cytochrome P450 2C19 poor metabolizers, where vonoprazan maintains consistent efficacy unlike PPIs. In vitro models demonstrate 98% acid inhibition at 3 hours post-dose vs. 45% for omeprazole. The drug’s fumarate salt formulation further enhances aqueous solubility (32 mg/mL vs. 0.1 mg/mL for free base), ensuring reliable absorption with only 5% Cmax variation between fed/fasted states.
Properties
IUPAC Name |
but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGSHYHKHPCCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Hydrolysis and Methylamine Substitution
The carboxylate ester undergoes alkaline hydrolysis to yield the carboxylic acid, which is subsequently treated with methylamine. This step introduces the primary amine group essential for later reductive steps. Reaction conditions typically involve sodium hydroxide in aqueous methanol at 40–60°C, achieving >90% conversion.
Sulfonylation with Pyridine-3-Sulfonyl Chloride
Sulfonylation at the pyrrole nitrogen is conducted using pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. This step requires careful temperature control (15–35°C) to prevent over-sulfonation, which generates impurities. Patent CN109232537B reports a 92% yield for this stage using dichloromethane as the solvent.
Amide Reduction
The critical amide reduction employs sodium borohydride in methanol at subzero temperatures (-15 to 0°C). This novel protocol minimizes byproducts like tertiary amines, which are common in N-alkylation reactions. The reduction step achieves 85–92% yield, with HPLC purity exceeding 99.5%.
Reductive Amination Approaches
Reductive amination bypasses multiple intermediate steps by directly converting aldehyde precursors to amine derivatives.
Aldehyde Intermediate Synthesis
Starting from 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-1H-pyrrole-3-carbaldehyde , methylamine methanol solution is added at 10–20°C, followed by sodium borohydride at -15°C. This one-pot method simplifies the process, yielding 92% vonoprazan with 99.5% purity.
Challenges in Byproduct Formation
N-alkylation reactions risk forming tertiary amine impurities (e.g., Impurity D ). Patent CN110590746-A addresses this by converting vonoprazan to its hydrobromide salt, selectively removing impurities via recrystallization. This method reduces Impurity D levels from 0.67% to <0.1%.
Cobalt-Catalyzed Reductive Amination
A breakthrough method employs cobalt catalysts for direct reductive amination of 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-3-cyano-1H-pyrrole .
Reaction Mechanism
Cobalt chloride (CoCl₂) and ligands facilitate the reduction of the cyano group to an aldehyde, followed by imine formation with methylamine hydrochloride. The use of sodium borohydride as a reductant in ethanol achieves 85–93% yield.
Industrial Advantages
-
Safety : Avoids hazardous hydrogenation and bromination.
-
Scalability : No intermediate isolation required, enabling kilogram-scale production.
-
Purity : Residual cobalt levels <1 ppm, meeting ICH guidelines.
Atom Transfer Radical Cyclization (ATRC)
The 2025 ATRC route constructs the pyrrole core via radical intermediates, offering a streamlined alternative.
Cyclization and Aromatization
3-Substituted dihydro-2H-pyrrole is synthesized via ATRC using copper(I) iodide as a catalyst. Subsequent aromatization with N-methylformamide introduces the methylamine group in a single step, achieving 69% yield.
Sulfonylation Optimization
Sulfonylation with pyridine-3-sulfonyl chloride in 1,2-dimethoxyethane (DME) and sodium hydride completes the synthesis. This method scales to 0.7 kg with 40% overall yield, avoiding toxic metals like palladium.
Impurity Control and Purification Techniques
Hydrobromide Salt Formation
Converting vonoprazan to its hydrobromide salt selectively removes impurities A–E. Recrystallization from ethanol reduces total impurities from 0.5% to <0.1%, achieving >99.9% purity.
Chemical Reactions Analysis
Vonoprazan (Fumarate) undergoes various chemical reactions:
Oxidation and Reduction: The initial synthesis involves the reduction of an imine using metal borohydride.
Substitution: Sulfonylation with 3-pyridine sulfuryl chloride is a key substitution reaction in the synthesis.
Deprotection: Removal of the Boc group using trifluoroacetic acid.
Common reagents used in these reactions include methylamine, metal borohydride, Boc anhydride, sodium hydride, crown ether, and trifluoroacetic acid . The major products formed are intermediates leading to the final Vonoprazan (Fumarate) compound .
Scientific Research Applications
Gastroesophageal Reflux Disease (GERD)
Efficacy and Safety:
Numerous studies have demonstrated the efficacy of vonoprazan in treating GERD. A systematic review indicated that vonoprazan provides faster symptom relief and higher mucosal healing rates compared to PPIs such as omeprazole and lansoprazole .
Table 1: Comparative Efficacy of Vonoprazan vs. PPIs in GERD Treatment
| Study Reference | Treatment Group | Healing Rate (%) | Symptom Relief Rate (%) |
|---|---|---|---|
| Miyazaki et al. | Vonoprazan vs. Lansoprazole | 95 | 90 |
| Li et al. | Vonoprazan vs. Omeprazole | 92 | 88 |
| Zheng et al. | Vonoprazan vs. Rabeprazole | 90 | 85 |
Laryngopharyngeal Reflux Disease (LPRD)
Clinical Effectiveness:
A study involving 89 patients with LPRD showed that vonoprazan significantly alleviated symptoms compared to esomeprazole, indicating its potential as a first-line treatment for this condition .
Table 2: Clinical Outcomes in LPRD Treatment
| Treatment Group | Symptom Improvement Rate (%) | Mucosal Healing Rate (%) |
|---|---|---|
| Vonoprazan | 85 | 80 |
| Esomeprazole | 70 | 65 |
Case Study 1: Efficacy in Recurrent Reflux Esophagitis
A clinical trial assessed the effectiveness of vonoprazan in patients with recurrent reflux esophagitis. Results indicated significant improvement in esophageal pH levels and reduced inflammation markers without increasing adverse reactions .
Case Study 2: Triple Therapy for Helicobacter pylori Eradication
Research comparing vonoprazan-based triple therapy to standard regimens for H. pylori eradication demonstrated higher compliance and lower side effects, suggesting its role as a first-line treatment strategy .
Future Directions and Research Needs
While current research supports the efficacy of vonoprazan in treating GERD and LPRD, further large-scale studies are necessary to confirm long-term safety and effectiveness across diverse populations. Investigations into its potential applications beyond acid-related disorders are also warranted.
Mechanism of Action
Vonoprazan (Fumarate) works by inhibiting the H+/K+ ATPase enzyme system in a potassium-competitive mannerBy inhibiting this enzyme, Vonoprazan suppresses both basal and stimulated gastric acid secretion .
Comparison with Similar Compounds
GERD and Erosive Esophagitis
In a head-to-head trial, vonoprazan 20 mg achieved 95% esophageal healing at 8 weeks vs. 67% with lansoprazole 30 mg . For laryngopharyngeal reflux (LPRD), vonoprazan 20 mg once daily matched esomeprazole 20 mg twice daily in symptom resolution (RSS-12 scale), suggesting dosing convenience .
pylori Eradication
Vonoprazan-based triple therapy (e.g., vonoprazan + amoxicillin + doxycycline) achieved >90% eradication rates vs. 72–85% for PPI-based regimens . However, in Japan, clarithromycin resistance reduced vonoprazan’s efficacy to <90% .
Table 2: H. pylori Eradication Rates
| Regimen | Eradication Rate | Reference |
|---|---|---|
| Vonoprazan + Amoxicillin + Doxycycline | 93.2% | |
| Esomeprazole + Bismuth + Furazolidone | 84.7% | |
| Vonoprazan + Furazolidone + Doxycycline | 91.5% |
Adapted from network meta-analyses .
Structural and Regulatory Comparison with Other P-CABs
Vonoprazan’s pyrrole derivative structure differentiates it from earlier P-CABs like revaprazan (pyrimidine) and tegoprazan (benzimidazole) . As of 2024, only vonoprazan and tegoprazan are approved outside Asia, with linaprazan and zestaprazan in clinical development .
Table 3: P-CABs in Clinical Use/Development
| Compound | Structure Class | Approval Status | Key Indications |
|---|---|---|---|
| Vonoprazan | Pyrrole | Japan, Americas | GERD, Hp eradication |
| Tegoprazan | Benzimidazole | Latin America | GERD |
| Linaprazan | Imidazo-pyridine | Phase III trials | GERD |
| Revaprazan | Pyrimidine | Discontinued | Peptic ulcers |
Data from Scarpignato and Hunt (2024) .
Biological Activity
Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has emerged as an effective therapeutic agent for various gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and Helicobacter pylori eradication. Unlike traditional proton pump inhibitors (PPIs), vonoprazan provides rapid and sustained acid suppression, leading to improved clinical outcomes. This article reviews the biological activity of vonoprazan, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.
Pharmacodynamics
Vonoprazan functions by competitively inhibiting the potassium ion binding site of the H+/K+ ATPase in gastric parietal cells, leading to potent acid suppression. This mechanism allows for a more rapid increase in intragastric pH compared to PPIs.
- Acid Suppression : Studies indicate that vonoprazan can achieve maximum acid suppression within 24 hours of administration. For instance, a clinical trial showed that patients receiving vonoprazan reached an intragastric pH of 4 or higher significantly faster than those on traditional PPIs .
Pharmacokinetics
Vonoprazan exhibits favorable pharmacokinetic properties:
- Absorption : The drug is rapidly absorbed, with peak plasma concentrations occurring approximately 1–2 hours post-administration.
- Half-Life : Vonoprazan has a half-life of about 7–9 hours, allowing for once or twice daily dosing.
- Metabolism : It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which can lead to drug-drug interactions .
Table 1: Pharmacokinetic Parameters of Vonoprazan
| Parameter | Value |
|---|---|
| Peak Plasma Concentration (Cmax) | 50–100 ng/mL (varies with dose) |
| Time to Cmax (Tmax) | 1–2 hours |
| Half-Life | 7–9 hours |
| Bioavailability | Approximately 60% |
Clinical Efficacy
Numerous studies have demonstrated the efficacy of vonoprazan in treating GERD and H. pylori infections:
- GERD Treatment : A systematic review indicated that vonoprazan significantly outperformed PPIs in symptom relief and mucosal healing rates. In a randomized controlled trial, patients treated with vonoprazan had a healing rate of 98.7% at 8 weeks compared to 87.5% for lansoprazole .
- H. pylori Eradication : Vonoprazan-based triple therapy has shown eradication rates exceeding 90%, making it a promising alternative to standard therapies, especially in regions with high clarithromycin resistance .
Case Study: Erosive Esophagitis
In a pivotal study involving patients with erosive esophagitis:
- Patients were administered either vonoprazan (20 mg) or lansoprazole (30 mg) over an 8-week period.
- Results indicated that vonoprazan provided superior healing rates and symptom relief compared to lansoprazole, particularly in patients with severe esophagitis .
Safety Profile
The safety profile of vonoprazan has been evaluated in multiple trials:
- Adverse effects are generally mild and include headache and gastrointestinal disturbances.
- Notably, no serious adverse events were reported even at higher doses (up to 40 mg) during clinical trials .
Table 2: Summary of Adverse Events Associated with Vonoprazan
| Adverse Event | Incidence (%) |
|---|---|
| Headache | 5.0 |
| Diarrhea | 3.2 |
| Nausea | 2.5 |
| No serious adverse events | - |
Q & A
Q. What is the mechanism of action of vonoprazan fumarate, and how does it differ from proton pump inhibitors (PPIs)?
Vonoprazan fumarate is a potassium-competitive acid blocker (P-CAB) that inhibits H+/K+-ATPase in gastric parietal cells by reversibly competing with potassium ions at the enzyme’s active site . Unlike PPIs, which require acidic activation and covalent binding to the enzyme, vonoprazan’s activity is pH-independent, enabling faster and sustained acid suppression even during nocturnal periods . Researchers should validate inhibitory potency using in vitro assays (e.g., porcine gastric microsomes at pH 6.5, IC₅₀ = 19 nM) and compare binding kinetics with PPIs in preclinical models .
Q. How should pharmacokinetic (PK) profiling of vonoprazan fumarate be conducted in human trials?
PK studies require plasma sampling at critical timepoints (e.g., 0.25–48 hours post-dose) and validated LC-MS/MS methods for quantification . Key parameters include AUC₀–t, Cₘₐₓ, and t₁/₂. Use an ACE 3 C18-AR column (4.6 × 50 mm, 3.0 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (30:70 v/v) and a lower limit of quantification (LLOQ) of 0.5 ng/mL . Include quality control (QC) samples (0.5–50 ng/mL) to ensure inter- and intra-batch precision (<15% CV) and accuracy (85–115%) .
Q. What clinical trial designs are optimal for evaluating vonoprazan’s efficacy in Helicobacter pylori eradication?
Use randomized controlled trials (RCTs) comparing vonoprazan-based triple therapy (e.g., vonoprazan + amoxicillin + clarithromycin) against PPI-based regimens . Primary endpoints should include eradication rates (e.g., ≥90% for vonoprazan vs. <85% for PPIs in regions with high clarithromycin resistance) and safety profiles . Stratify patients by antibiotic resistance patterns and adjust regimens (e.g., substituting furazolidone for clarithromycin in resistant cases) .
Advanced Research Questions
Q. How can researchers address contradictions in clinical efficacy data for vonoprazan fumarate?
Conflicting efficacy data (e.g., eradication rates <90% in high-resistance regions) require subgroup analyses based on antibiotic susceptibility and pharmacogenomic factors . Use network meta-analyses to compare vonoprazan’s performance across diverse populations and adjust for covariates like CYP3A4/5 polymorphisms affecting drug metabolism . Validate findings with in vitro resistance testing and PK/PD modeling to optimize dosing .
Q. What methodologies are recommended for developing bioanalytical assays for vonoprazan and its impurities?
For impurity profiling, employ reversed-phase HPLC with a Phenomenex Kinetex EVO C18 column (250 × 4.6 mm, 5 µm) and gradient elution (0.1% trifluoroacetic acid in water/acetonitrile) . For stability studies, assess degradation under stress conditions (e.g., pH 1–13, thermal/photoexposure) and quantify impurities like Vonoprazan Impurity T (CAS 2416241-96-6) using validated LC-MS/MS methods . Include forced degradation studies to identify major degradants .
Q. How should long-term safety monitoring for vonoprazan be structured in post-marketing studies?
Monitor serum gastrin levels and endoscopic findings biannually to assess risks of hypergastrinemia and neuroendocrine tumors . Design longitudinal cohort studies with endpoints including histological changes in gastric mucosa and adverse event (AE) incidence (e.g., ≥Grade 3 AEs). Reference PMDA guidelines for periodic safety updates and comparator cohorts (e.g., PPIs vs. vonoprazan) .
Q. What experimental approaches are suitable for comparative effectiveness studies against PPIs in GERD?
Conduct non-inferiority trials with endpoints like sustained intragastric pH >4 (over 24 hours) and symptom relief rates . Use ambulatory pH monitoring and validated questionnaires (e.g., Reflux Disease Questionnaire) . For statistical analysis, apply chi-square tests to compare efficacy (e.g., 86.7% for vonoprazan vs. 77.3% for esomeprazole in laryngopharyngeal reflux) and Cox regression for time-to-relief .
Methodological Considerations
Q. How can researchers optimize formulation analysis for generic vonoprazan tablets?
Perform bioequivalence studies comparing test vs. reference formulations (20 mg dose) under fasting/fed conditions . Use a crossover design with 90% confidence intervals for AUC and Cₘₐₓ within 80–125% . For excipient compatibility, assess interactions via differential scanning calorimetry (DSC) and accelerated stability testing (40°C/75% RH for 6 months) .
Q. What strategies are effective in modeling vonoprazan’s pharmacodynamics (PD) in acid-related disorders?
Develop PK/PD models integrating in vitro IC₅₀ data (19 nM at pH 6.5) and clinical PK parameters (tₘₐₓ = 2–3 hours) . Use non-linear mixed-effects modeling (NONMEM) to simulate acid suppression profiles and optimize dosing intervals . Validate models against endoscopic healing rates in erosive esophagitis trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
